

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(-Leu-Phe)

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Compound of Interest

Compound Name: Cyclo(-Leu-Phe)

Cat. No.: B051427

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Introduction

Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine and phenylalanine, is a member of the 2,5-diketopiperazine (DKP) class of molecules. These cyclic peptides are of significant interest in the fields of drug discovery and biotechnology due to their inherent structural rigidity, metabolic stability, and diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of **Cyclo(-Leu-Phe)**, its known biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

The physicochemical properties of **Cyclo(-Leu-Phe)** are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	260.33 g/mol	--INVALID-LINK--
CAS Number	7280-77-5	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Melting Point	Not experimentally determined in the reviewed literature. For reference, the melting point of the related compound Cyclo(L-Asp-L-Phe) is 270-272 °C.	
Solubility	DMSO: 4.6 mg/mL (17.67 mM) (requires sonication and warming)	--INVALID-LINK--
Practically insoluble in water.	--INVALID-LINK--	
logP (XLogP3-AA)	2.4	--INVALID-LINK--
Hydrogen Bond Donor Count	2	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--
Topological Polar Surface Area	58.2 Å ²	--INVALID-LINK--
Optical Rotation	[α] _D ²⁵ = -8 ± 1° (c=0.15 in MeOH)	--INVALID-LINK--
Storage	Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months.	--INVALID-LINK--

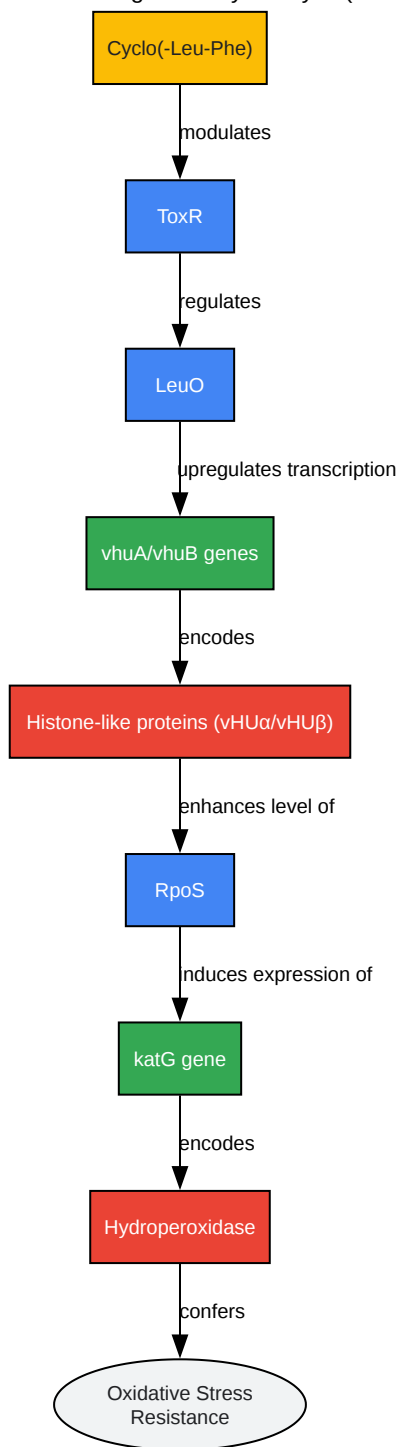
Biological Activities and Signaling Pathways

Cyclo(-Leu-Phe) and its analogs have been reported to exhibit a range of biological activities, including quorum sensing modulation, antimicrobial effects, and neuroprotection. The underlying signaling pathways are areas of active investigation.

Quorum Sensing

Cyclic dipeptides are known to function as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. While the specific role of **Cyclo(-Leu-Phe)** is still under investigation, the closely related molecule, Cyclo(-L-Phe-L-Pro), has been shown to act as a quorum-sensing signal in *Vibrio vulnificus*. This signaling is proposed to occur through the ToxR-LeuO-HU-RpoS pathway, leading to resistance against oxidative stress.

Proposed Quorum Sensing Pathway for Cyclo(-Phe-Pro) Analogs

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Proposed Quorum Sensing Pathway

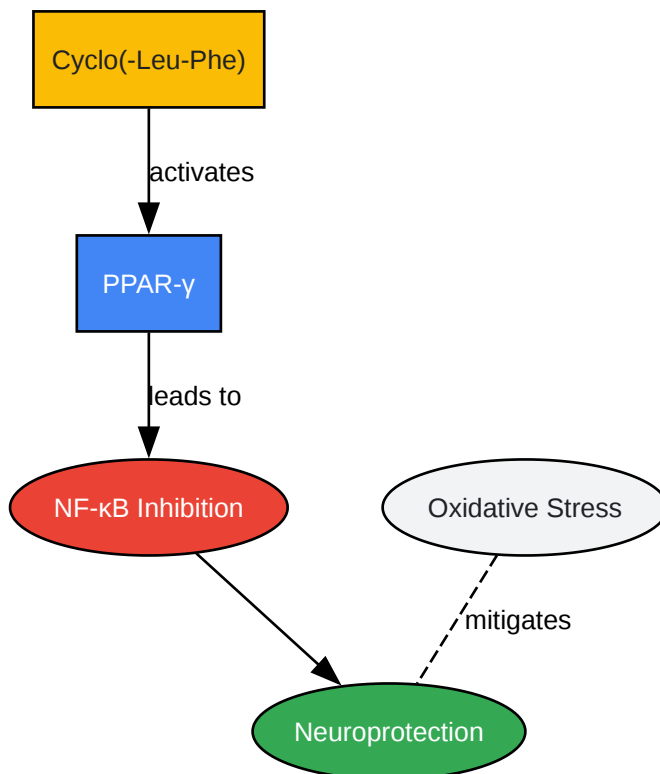
Antimicrobial Activity

Cyclo(-Leu-Phe) has demonstrated antimicrobial activity against various pathogens. For instance, different stereoisomers of **Cyclo(-Leu-Phe)** have shown activity against *Staphylococcus aureus* with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL. The proposed mechanisms of action for cyclic dipeptides include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.

Neuroprotection

The neuroprotective effects of cyclic dipeptides are an emerging area of research. The related compound, Cyclo(-L-Pro-L-Phe), has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This mechanism is thought to contribute to neuroprotection against oxidative stress-induced neurodegeneration.

Proposed Neuroprotective Pathway for Cyclo(-Pro-Phe) Analogs

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Proposed Neuroprotective Pathway

Experimental Protocols

Synthesis of Cyclo(-Leu-Phe)

This protocol is adapted from general methods for the synthesis of 2,5-diketopiperazines.

Materials:

- L-Leucine methyl ester hydrochloride
- N-Boc-L-Phenylalanine
- N,N'-Dicyclohexylcarbodiimide (DCC)

- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Methanol
- Ammonia (7N in methanol)

Procedure:

- Dipeptide Formation:
 - Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) and N-Boc-L-Phenylalanine (1.0 eq) in DCM.
 - Add HOBt (1.1 eq) and TEA (1.1 eq) to the solution and stir at room temperature for 10 minutes.
 - Cool the reaction mixture to 0°C and add DCC (1.1 eq) portion-wise.
 - Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
 - Filter the reaction mixture to remove the dicyclohexylurea precipitate.
 - Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.

- Boc-Deprotection:
 - Dissolve the crude dipeptide ester in a 1:1 mixture of DCM and TFA.
 - Stir the solution at room temperature for 1-2 hours.
 - Remove the solvent under reduced pressure.
- Cyclization:
 - Dissolve the deprotected dipeptide ester in methanol saturated with ammonia (or a 7N solution of ammonia in methanol).
 - Stir the solution in a sealed vessel at room temperature for 2-3 days.
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude **Cyclo(-Leu-Phe)** by flash chromatography or recrystallization.

HPLC Purification of Cyclo(-Leu-Phe)

Instrumentation and Columns:

- A standard HPLC system with a UV detector.
- A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m for analytical; larger dimensions for preparative).

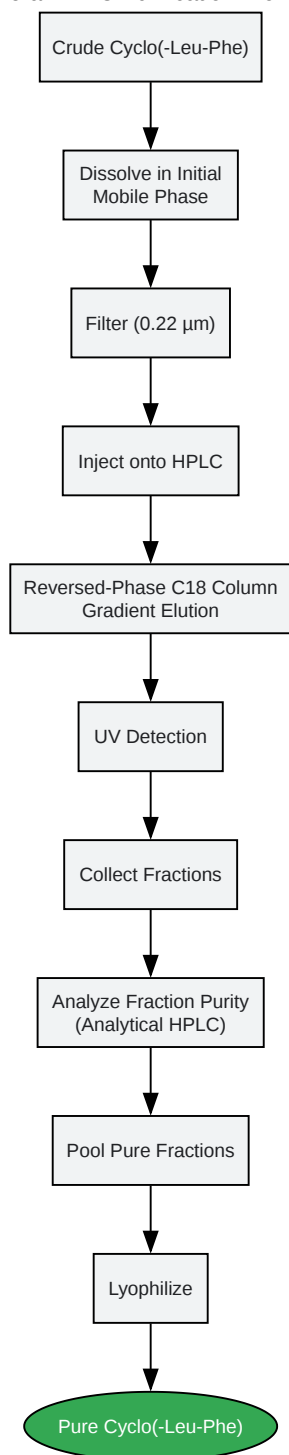
Mobile Phase:

- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

- Sample Preparation: Dissolve the crude **Cyclo(-Leu-Phe)** in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 μ m syringe filter.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min (analytical) or adjusted for preparative scale.
 - Detection Wavelength: 214 nm and 254 nm.
 - Gradient Program (example):
 - 0-5 min: 5% B
 - 5-35 min: Linear gradient from 5% to 95% B
 - 35-40 min: 95% B
 - 40-45 min: Linear gradient from 95% to 5% B
 - 45-50 min: 5% B (re-equilibration)
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified **Cyclo(-Leu-Phe)**.

General HPLC Purification Workflow

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General HPLC Purification Workflow

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Materials:

- **Cyclo(-Leu-Phe)**
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Bacterial Inoculum:
 - Culture the bacterial strain in MHB overnight at 37°C.
 - Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the assay wells.
- Preparation of **Cyclo(-Leu-Phe)** Dilutions:
 - Prepare a stock solution of **Cyclo(-Leu-Phe)** in DMSO.
 - Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.
- Inoculation and Incubation:
 - Add the bacterial inoculum to each well containing the different concentrations of **Cyclo(-Leu-Phe)**.
 - Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

- Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of **Cyclo(-Leu-Phe)** that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Neuroprotection Assay in SH-SY5Y Cells

Materials:

- SH-SY5Y human neuroblastoma cells
- DMEM/F12 medium supplemented with FBS and antibiotics
- **Cyclo(-Leu-Phe)**
- Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well cell culture plates

Procedure:

- Cell Seeding:
 - Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment:
 - Pre-treat the cells with various concentrations of **Cyclo(-Leu-Phe)** for 2 hours.
- Induction of Neurotoxicity:

- Add the neurotoxin (e.g., 6-OHDA to a final concentration of 100 μ M) to the wells and incubate for 24 hours.
- Include control wells: untreated cells, cells treated with the neurotoxin alone, and cells treated with **Cyclo(-Leu-Phe)** alone.
- Cell Viability Assessment (MTT Assay):
 - Add MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the untreated control.

Conclusion

Cyclo(-Leu-Phe) is a cyclic dipeptide with interesting physicochemical properties and promising biological activities. Its potential roles in quorum sensing, antimicrobial defense, and neuroprotection make it a valuable subject for further research in drug discovery and development. The protocols and data presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this intriguing molecule.

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